Benzyl 1,4-diazepane-1-carboxylate
Overview
Description
Introduction Benzyl 1,4-diazepane-1-carboxylate is a chemical compound involved in various synthetic and medicinal chemistry applications. Its structure and properties enable its use in the synthesis of various pharmaceutical and chemical intermediates.
Synthesis Analysis Benzyl 1,4-diazepane-1-carboxylate can be synthesized through multiple methods, including intramolecular cyclization techniques and multicomponent reactions. For example, the compound has been synthesized through practical approaches for multikilogram production, demonstrating its utility in industrial applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Additionally, a concise synthesis method under microwave irradiation has been developed, showing the versatility in synthesis approaches (Ohta, Chiba, Oishi, Fujii, & Ohno, 2008).
Molecular Structure Analysis The molecular structure of Benzyl 1,4-diazepane-1-carboxylate derivatives can be detailed through crystallographic studies, revealing the dihedral angles, intramolecular contacts, and other structural features. For example, structural studies of related compounds provide insights into the conformation and geometry of the diazepane ring (Yang & Zhai, 2012).
Chemical Reactions and Properties This compound is involved in various chemical reactions, including the formation of complex structures and pharmaceutical intermediates. The versatility in reactions, such as intramolecular cyclization and multicomponent reactions, underlines its importance in synthetic chemistry (Sotoca, Allais, Constantieux, & Rodriguez, 2009).
Physical Properties Analysis While specific data on Benzyl 1,4-diazepane-1-carboxylate might not be available, the physical properties of chemical compounds in this class typically include melting points, boiling points, solubility, and other relevant parameters. These properties are essential for handling, storage, and application in various chemical reactions.
Chemical Properties Analysis The chemical properties include reactivity, stability, and compatibility with different reagents and conditions. For example, derivatives of 1,4-diazepane have been synthesized and evaluated for their biological activities, showcasing the chemical versatility and potential applications of this scaffold (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Scientific Research Applications
Neuroscience : It demonstrates σ1 receptor agonistic activity and cognition-enhancing effects, suggesting potential applications in neuroscience (Fanter et al., 2017).
Chronic Dermatitis Treatment : Oral administration of this compound effectively inhibited human chymase in a mouse model of chronic dermatitis (Maruoka et al., 2007).
Anticancer Agent : It shows promising activity against the B-cell leukemic cell line Reh, positioning it as a novel anticancer agent (Teimoori et al., 2011).
Antibiotic Resistance : Acts as an efflux pump inhibitor in E. coli with a mechanism different from major reference efflux pump inhibitors (Casalone et al., 2020).
Chemical Structure Analysis : Its structural complexity with weak intramolecular C-HO contacts and a disordered 1,4-diazepane ring has been studied (Yang & Zhai, 2012).
T-Type Calcium Channel Blocker : Identified as a potential T-type calcium channel blocker, useful in investigating diseases related to these channels (Gu et al., 2010).
Catalytic Olefin Epoxidation : The peroxo complexes of Mn(II) complexes with diazepane backbones are used in catalytic olefin epoxidation reactions (Saravanan et al., 2014).
Synthesis of Diazepane Systems : A two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction (Banfi et al., 2007).
properties
IUPAC Name |
benzyl 1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)17-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDQJVDEALOIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402703 | |
Record name | Benzyl 1-homopiperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1,4-diazepane-1-carboxylate | |
CAS RN |
117009-97-9 | |
Record name | Benzyl 1-homopiperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diazepane, N1-CBZ protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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